molecular formula C7H3F2IO B1425290 3,6-Difluoro-2-iodobenzaldehyde CAS No. 1208077-39-7

3,6-Difluoro-2-iodobenzaldehyde

Cat. No.: B1425290
CAS No.: 1208077-39-7
M. Wt: 268 g/mol
InChI Key: VOXSOTQNNPOFRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Difluoro-2-iodobenzaldehyde (CAS: 1208077-39-7) is a halogenated benzaldehyde derivative with the molecular formula C₇H₃F₂IO and a molecular weight of 271.95 g/mol . It is characterized by iodine at position 2 and fluorine atoms at positions 3 and 6 on the benzaldehyde ring. This compound is commercially available with a purity of 95% and is utilized in organic synthesis, particularly in pharmaceutical and materials science research, owing to its electrophilic aldehyde group and halogen substituents, which facilitate cross-coupling reactions .

Properties

IUPAC Name

3,6-difluoro-2-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2IO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXSOTQNNPOFRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C=O)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,6-Difluoro-2-iodobenzaldehyde typically involves halogen exchange reactions. One common method is the halogen exchange reaction with 3,6-difluorobenzaldehyde and iodine . The reaction conditions often include the use of solvents like oxolane and catalysts to facilitate the exchange process . Industrial production methods may involve similar halogen exchange reactions but on a larger scale, with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

3,6-Difluoro-2-iodobenzaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other groups under appropriate conditions. Common reagents for these reactions include nucleophiles like amines or thiols.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol. Typical reagents for oxidation include potassium permanganate, while reduction can be achieved using sodium borohydride.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. Palladium catalysts are often used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group would yield 2-Iodo-3,6-difluorobenzoic acid.

Scientific Research Applications

3,6-Difluoro-2-iodobenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,6-Difluoro-2-iodobenzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The presence of iodine and fluorine atoms can enhance the compound’s reactivity and specificity towards certain molecular targets .

Comparison with Similar Compounds

Structural Isomers and Halogen-Substituted Analogs

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula CAS Number Substituent Positions Purity Key Properties/Applications Reference
3,6-Difluoro-2-iodobenzaldehyde C₇H₃F₂IO 1208077-39-7 2-I, 3-F, 6-F 95% Cross-coupling reactions, drug synthesis
3-Chloro-2-fluoro-6-iodobenzaldehyde C₇H₃ClFIO 2244721-29-5 2-I, 3-Cl, 6-F 97% Higher reactivity due to Cl; H315/H319 hazards
2,6-Difluoro-3-iodobenzaldehyde C₇H₃F₂IO 1160573-18-1 3-I, 2-F, 6-F 95% Isomeric differences alter steric effects
2,6-Difluoro-4-iodobenzaldehyde C₇H₃F₂IO 1160573-10-3 4-I, 2-F, 6-F 97% Para-iodine enhances symmetry
5-Chloro-2-hydroxy-3-iodobenzaldehyde C₇H₄ClIO₂ 215124-03-1 3-I, 5-Cl, 2-OH N/A Polar due to -OH; potential in medicinal chemistry
2,5-Dichloro-3,6-difluorobenzaldehyde C₇H₂Cl₂F₂O 1263376-60-8 2,5-Cl; 3,6-F N/A Lower MW (210.99 g/mol); higher electrophilicity

Physicochemical Properties

  • Molecular Weight : Iodine increases molecular weight significantly (e.g., 271.95 g/mol for this compound vs. 210.99 g/mol for 2,5-Dichloro-3,6-difluorobenzaldehyde) .
  • Purity : Commercial availability varies, with fluorinated iodobenzaldehydes typically available at 95–98% purity .

Biological Activity

Overview

3,6-Difluoro-2-iodobenzaldehyde (C7H3F2IO) is a halogenated aromatic compound notable for its unique combination of iodine and fluorine substituents on a benzaldehyde framework. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities and applications.

  • Molecular Formula : C7H3F2IO
  • Molecular Weight : 267.00 g/mol
  • Appearance : Yellow crystalline solid

Synthesis

The synthesis of this compound typically involves halogen exchange reactions. A common method includes the reaction of 3,6-difluorobenzaldehyde with iodine. This process can yield various derivatives through substitution and coupling reactions, enhancing its utility in organic synthesis and medicinal chemistry.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Covalent Bond Formation : The aldehyde group can react with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
  • Enhanced Reactivity : The presence of iodine and fluorine increases the compound's electrophilicity, allowing it to participate in diverse chemical reactions that can modulate biological pathways.

Anticancer Properties

Recent studies have explored the potential of halogenated benzaldehydes as anticancer agents. For instance, compounds similar to this compound have shown promise in inhibiting Bcl-2 and Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells. The interaction with these proteins can lead to reduced tumor growth and increased apoptosis in cancer cell lines .

Enzyme Inhibition

This compound has been utilized as a probe in biochemical assays to study enzyme interactions. Its ability to form covalent bonds allows it to serve as an effective inhibitor for certain enzymes involved in metabolic pathways. This characteristic is particularly useful in drug discovery processes where enzyme inhibition is a target.

Case Studies and Research Findings

StudyFindings
Study on Bcl-2 InhibitorsCompounds similar to this compound demonstrated IC50 values in the nanomolar range against small-cell lung cancer cell lines, indicating strong inhibitory effects on tumor growth .
Enzyme Interaction AssayThe compound acted as an effective inhibitor for specific enzymes, showcasing its potential as a therapeutic agent.

Comparison with Similar Compounds

This compound can be compared with other fluorinated benzaldehydes regarding their biological activities:

CompoundStructureBiological Activity
2-FluorobenzaldehydeC7H5FOModerate enzyme inhibition
4-FluorobenzaldehydeC7H5FOLower anticancer activity
3,6-Difluoro-2-methoxybenzaldehydeC8H8F2O2Notable anti-inflammatory properties

The presence of both iodine and fluorine in this compound enhances its reactivity and specificity towards certain molecular targets compared to other similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Difluoro-2-iodobenzaldehyde
Reactant of Route 2
Reactant of Route 2
3,6-Difluoro-2-iodobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.